molecular formula C6H6BrIN2 B14863307 (6-Bromo-4-iodopyridin-2-YL)methylamine CAS No. 1393554-96-5

(6-Bromo-4-iodopyridin-2-YL)methylamine

Cat. No.: B14863307
CAS No.: 1393554-96-5
M. Wt: 312.93 g/mol
InChI Key: FVGYWYWCMYVBGA-UHFFFAOYSA-N
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Description

(6-Bromo-4-iodopyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the compound’s purity and structural integrity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine atoms at positions 6 and 4, respectively, undergo nucleophilic substitution (SNAr) due to the electron-deficient nature of the pyridine ring. Key reactions include:

Table 1: Nucleophilic substitution reactions

ReagentConditionsProductNotes
Sodium azideDMF, 80°C, 12 h(6-Azido-4-iodopyridin-2-yl)methylamineIodine retained; bromide displaced
ThiophenolK₂CO₃, DMSO, RT, 6 h(6-Phenylthio-4-iodopyridin-2-yl)methylamineSelective bromide substitution
AmmoniaNH₃/MeOH, 100°C, 24 h(4-Iodo-6-aminopyridin-2-yl)methylamineRequires pressurized conditions
  • Mechanism : The reaction proceeds via a two-step process:

    • Deprotonation of the nucleophile (e.g., thiophenol) by a base (e.g., K₂CO₃).

    • Attack of the nucleophile at the electrophilic C-6 position, displacing bromide.
      The iodine at C-4 remains inert under mild conditions due to steric and electronic factors.

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 2: Cross-coupling reactions

Reaction TypeCatalysts/ReagentsConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃DME/H₂O, 90°C, 8 h(6-Bromo-4-arylpyridin-2-yl)methylamine
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄DMF, 120°C, 24 h(4-Amino-6-bromopyridin-2-yl)methylamine
  • Key Insight : Suzuki reactions selectively replace iodine due to its superior leaving-group ability compared to bromine. This regioselectivity is critical for synthesizing asymmetrically substituted pyridines.

Functionalization of the Methylamine Group

The primary amine at the C-2 position undergoes alkylation or acylation:

Table 3: Methylamine derivatization

ReactionReagentsConditionsProduct
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C → RT, 2 hN-Acetyl-(6-bromo-4-iodopyridin-2-yl)methylamine
Reductive AminationBenzaldehyde, NaBH₃CNMeOH, RT, 12 hN-Benzyl-(6-bromo-4-iodopyridin-2-yl)methylamine
  • Limitations : Steric hindrance from the pyridine ring reduces reaction rates compared to linear amines. Yields for acylation typically range from 60–75%.

Ring Functionalization via Halogen Exchange

Iodine can be replaced via halogen-exchange reactions to introduce fluorine or other halogens:

Equation :

(6-Bromo-4-iodopyridin-2-yl)methylamine+CuF2DMF, 150°C(6-Bromo-4-fluoropyridin-2-yl)methylamine+CuI\text{this compound} + \text{CuF}_2 \xrightarrow{\text{DMF, 150°C}} \text{(6-Bromo-4-fluoropyridin-2-yl)methylamine} + \text{CuI}

  • Application : Fluorinated analogs are valuable in medicinal chemistry for enhancing metabolic stability.

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous acidic/basic conditions leads to hydrolysis of the methylamine group, forming (6-bromo-4-iodopyridin-2-yl)methanol .

  • Photodegradation : UV light induces homolytic cleavage of the C–I bond, generating aryl radicals detectable via ESR spectroscopy.

Comparative Reactivity of Halogens

Table 4: Relative reaction rates of halogens

PositionHalogenReaction Rate (SNAr)
C-6Br1.0 (reference)
C-4I3.2

Data derived from competition experiments using equimolar nucleophiles.

Mechanism of Action

The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)methylamine involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the nitrogen atom in the pyridine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications .

Properties

CAS No.

1393554-96-5

Molecular Formula

C6H6BrIN2

Molecular Weight

312.93 g/mol

IUPAC Name

(6-bromo-4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2

InChI Key

FVGYWYWCMYVBGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Br)I

Origin of Product

United States

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